molecular formula C22H16FN3OS B2607529 N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide CAS No. 900005-79-0

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide

Cat. No.: B2607529
CAS No.: 900005-79-0
M. Wt: 389.45
InChI Key: WMTPMAVPWGLHIW-FMIVXFBMSA-N
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Description

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide is a synthetic organic compound that belongs to the class of cinnamamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide typically involves the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable fluorinated benzaldehyde under acidic conditions.

    Attachment of the pyridin-2-ylmethyl group: This step involves the reaction of the benzo[d]thiazole derivative with pyridin-2-ylmethyl chloride in the presence of a base such as potassium carbonate.

    Formation of the cinnamamide moiety: The final step involves the reaction of the intermediate with cinnamoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine-substituted benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes involved in disease pathways.

    Receptor binding: It may bind to specific receptors, modulating their activity.

    Signal transduction: The compound may interfere with cellular signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide
  • N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide
  • N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide

Uniqueness

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

(E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3OS/c23-17-10-11-19-20(14-17)28-22(25-19)26(15-18-8-4-5-13-24-18)21(27)12-9-16-6-2-1-3-7-16/h1-14H,15H2/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTPMAVPWGLHIW-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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